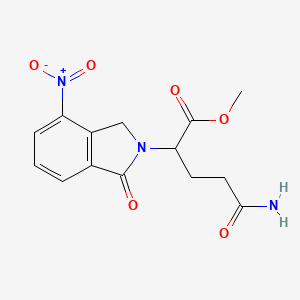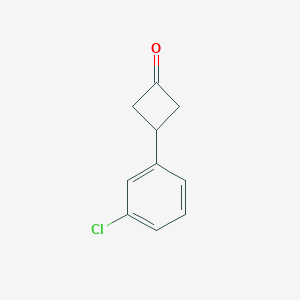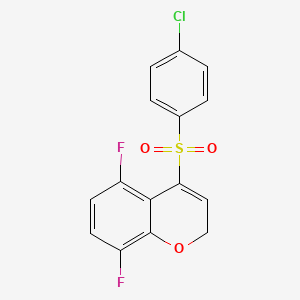
4-((4-Chlorophenyl)sulfonyl)-5,8-difluoro-2H-chromene
Übersicht
Beschreibung
4-((4-Chlorophenyl)sulfonyl)-5,8-difluoro-2H-chromene (4-CPS-DFC) is a synthetic organic compound that has been used in various scientific research applications due to its unique properties. 4-CPS-DFC is a chromene derivative that has a range of chemical and biological properties, which make it a useful tool for laboratory experiments. It is a highly reactive compound that can be used in a variety of synthetic reactions, and its chemical and biological properties make it a valuable tool for research into new drugs and materials.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Research
- Field : Microbiology
- Application : Compounds related to “4-((4-Chlorophenyl)sulfonyl)-5,8-difluoro-2H-chromene” have been synthesized and evaluated for their antimicrobial activity . These compounds include N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles derivatives .
- . The new compounds were assessed for their antimicrobial activity and toxicity to aquatic crustacean Daphnia magna .
- Results : The antimicrobial evaluation revealed that the 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and the corresponding 1,3-oxazol-5(4H)-one exhibited antimicrobial activity against Gram-positive bacterial strains .
Antifungal Research
- Field : Mycology
- Application : Compounds related to “4-((4-Chlorophenyl)sulfonyl)-5,8-difluoro-2H-chromene” have been synthesized and evaluated for their antifungal activity.
- Methods : The specific methods of application or experimental procedures were not detailed in the source.
- Results : The results of the antifungal activity evaluation were not provided in the source.
In Silico and In Vitro Evaluation
- Field : Bioinformatics and Microbiology
- Application : Compounds related to “4-((4-Chlorophenyl)sulfonyl)-5,8-difluoro-2H-chromene” have been synthesized and evaluated for their antimicrobial activity and toxicity . These compounds include N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles derivatives .
- . The new compounds were assessed for their antimicrobial activity and toxicity to aquatic crustacean Daphnia magna . Also, in silico studies regarding their potential mechanism of action and toxicity were performed .
- Results : The antimicrobial evaluation revealed that the 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and the corresponding 1,3-oxazol-5(4H)-one exhibited antimicrobial activity against Gram-positive bacterial strains . The new 1,3-oxazole containing a phenyl group at 5-position showed activity against the C. albicans strain .
Crystal Structure Analysis
- Field : Crystallography
- Application : Compounds related to “4-((4-Chlorophenyl)sulfonyl)-5,8-difluoro-2H-chromene” have been used in the analysis of crystal structures .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The asymmetric unit is composed of half an independent Co(II) ion, one ((4-chlorophenyl)sulfonyl)glycine ligand, half a 4,4′-bipyridine ligand, one coordinated water molecule and one lattice water molecule .
Synthesis of New Derivatives
- Field : Organic Chemistry
- Application : Compounds related to “4-((4-Chlorophenyl)sulfonyl)-5,8-difluoro-2H-chromene” have been synthesized and evaluated for their antimicrobial activity and toxicity . These compounds include N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles derivatives .
- . The new compounds were assessed for their antimicrobial activity and toxicity to aquatic crustacean Daphnia magna . Also, in silico studies regarding their potential mechanism of action and toxicity were performed .
- Results : The antimicrobial evaluation revealed that the 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and the corresponding 1,3-oxazol-5(4H)-one exhibited antimicrobial activity against Gram-positive bacterial strains .
Crystal Structure Analysis
- Field : Crystallography
- Application : Compounds related to “4-((4-Chlorophenyl)sulfonyl)-5,8-difluoro-2H-chromene” have been used in the analysis of crystal structures .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The asymmetric unit is composed of half an independent Co(II) ion, one ((4-chlorophenyl)sulfonyl)glycine ligand, half a 4,4′-bipyridine ligand, one coordinated water molecule and one lattice water molecule .
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-5,8-difluoro-2H-chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF2O3S/c16-9-1-3-10(4-2-9)22(19,20)13-7-8-21-15-12(18)6-5-11(17)14(13)15/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWRGEIMQJYSRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(C2=C(C=CC(=C2O1)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40729006 | |
| Record name | 4-(4-Chlorobenzene-1-sulfonyl)-5,8-difluoro-2H-1-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40729006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Chlorophenyl)sulfonyl)-5,8-difluoro-2H-chromene | |
CAS RN |
944950-71-4 | |
| Record name | 4-(4-Chlorobenzene-1-sulfonyl)-5,8-difluoro-2H-1-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40729006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R,E)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpent-2-enoate](/img/structure/B1427066.png)
![2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1427070.png)
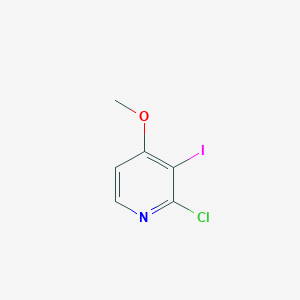
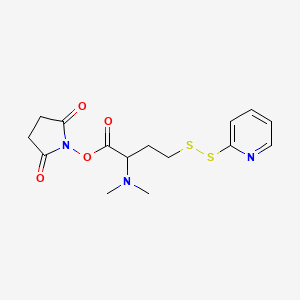
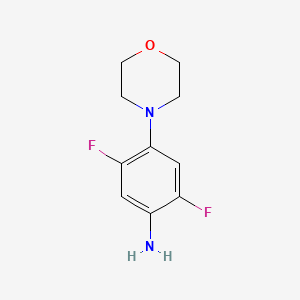
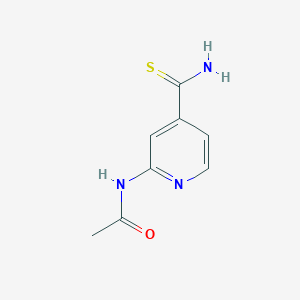
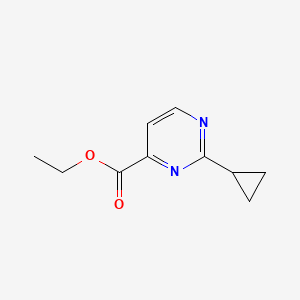
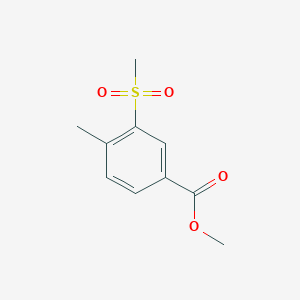
![2-Chloro-9-cyclopentyl-7,7-difluoro-5-methyl-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one](/img/structure/B1427081.png)
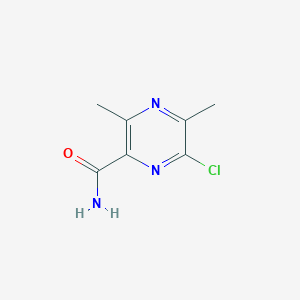
![1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine](/img/structure/B1427084.png)
